molecular formula C18H23N3S B3829213 1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide

1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide

Cat. No.: B3829213
M. Wt: 313.5 g/mol
InChI Key: PGIRXIIXIDFXFM-CAPFRKAQSA-N
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Description

1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides, which are sulfur-based nitrogen-rich donor ligands. These compounds are characterized by their π-delocalized electronic charge and flexible molecular chain. The adamantyl group in this compound enhances its biological activity due to its good fat solubility, which increases membrane permeability .

Preparation Methods

The synthesis of 1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide typically involves the condensation of thiosemicarbazide with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule. Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its targets more effectively. The compound’s sulfur and nitrogen atoms can form coordination bonds with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

Properties

IUPAC Name

[(Z)-[1-adamantyl(phenyl)methylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c19-17(22)21-20-16(15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H3,19,21,22)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRXIIXIDFXFM-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=NNC(=S)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C(=N/NC(=S)N)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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